Metolazone

説明

A quinazoline-sulfonamide that is considered a thiazide-like diuretic which is long-acting so useful in chronic renal failure. It also tends to lower blood pressure and increase potassium loss.

This compound is a Thiazide-like Diuretic. The physiologic effect of this compound is by means of Increased Diuresis.

This compound is a long acting, quinazoline-based sulfonamide thiazide-like, diuretic. Similar to the thiazides, this compound acts on the distal convoluted tubule (DCT) and inhibits the sodium-chloride symporter, thereby preventing sodium and chloride reabsorption and excretion of water.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 5 approved and 1 investigational indication.

A quinazoline-sulfonamide derived DIURETIC that functions by inhibiting SODIUM CHLORIDE SYMPORTERS.

See also: Mefruside (related); Indapamide (related); Chlorthalidone (related) ... View More ...

特性

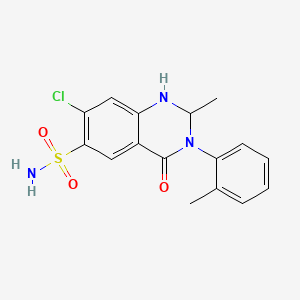

IUPAC Name |

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCHWTWZEMGIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045167 | |

| Record name | Metolazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metolazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN WATER & ALCOHOL, 4.07e-02 g/L | |

| Record name | Metolazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOLAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metolazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM ETHANOL | |

CAS No. |

17560-51-9, 56436-31-8, 56436-32-9 | |

| Record name | Metolazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17560-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolazone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017560519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolazone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolazone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | metolazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metolazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metolazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLAZONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM7V2Y3G0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ7V40X7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOLAZONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN9U607695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOLAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metolazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253-259 °C, 256 °C | |

| Record name | Metolazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOLAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metolazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metolazone's Mechanism of Action on the Distal Convoluted Tubule: A Technical Guide

Introduction

Metolazone (B1676511) is a quinazoline-based, thiazide-like diuretic utilized in the management of hypertension and edema, particularly in cases associated with congestive heart failure or renal disease.[1][2][3] Unlike true thiazide diuretics, this compound belongs to the sulfonamide class but lacks the benzothiadiazine molecular structure, yet it shares a similar physiological mechanism of action.[4][5] Its clinical utility is notable, especially its effectiveness in patients with impaired renal function, a characteristic that distinguishes it from many thiazide diuretics.[1][3] This guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound exerts its effects on the distal convoluted tubule (DCT) of the nephron, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action at the Distal Convoluted Tubule

The primary therapeutic action of this compound is centered on the distal convoluted tubule (DCT), a segment of the nephron responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl).[6][7] this compound selectively targets and inhibits the Na+-Cl- cotransporter (NCC), also known as the thiazide-sensitive cotransporter, which is located on the apical (luminal) membrane of DCT epithelial cells.[4][8][9][10]

The NCC passively transports one sodium ion and one chloride ion from the tubular fluid into the DCT cell, driven by the low intracellular sodium concentration.[4][6] This low sodium environment is actively maintained by the Na+/K+-ATPase pump on the basolateral membrane, which expels three sodium ions into the interstitium in exchange for two potassium ions.[4]

By binding to and inhibiting the NCC, this compound prevents the reabsorption of NaCl from the tubular lumen.[4][8] Consequently, higher concentrations of Na+ and Cl- remain in the filtrate, osmotically retaining water and leading to increased urine output (diuresis).[1][4] This reduction in salt and water reabsorption decreases the extracellular fluid volume, which contributes to its antihypertensive effect.[8] The increased delivery of sodium to the downstream collecting duct also promotes potassium excretion.[3]

A key feature of this compound is its efficacy in patients with a significantly reduced glomerular filtration rate (GFR), even below 20 mL/min, a condition where traditional thiazide diuretics are often ineffective.[1][3] This is attributed to a secondary, albeit lesser, action in the proximal convoluted tubule, which enhances its overall diuretic potency.[3]

Quantitative Analysis of this compound's Effects

The interaction of this compound with its target and its physiological consequences have been quantified in various studies. The following tables summarize key pharmacokinetic parameters and experimental findings.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Source |

|---|---|---|

| Time to Maximum Plasma Concentration | ~1.5 - 8 hours | [1][3] |

| Mean Elimination Half-life | 6 to 8 hours | [1] |

| Plasma Protein Binding | 95% | [1] |

| Volume of Distribution | 108.7 ± 21.3 L to 126.3 ± 53.4 L |[1] |

Table 2: Inhibitory Concentration (IC50) of this compound on NCC Data from studies on the flounder Na+-Cl- cotransporter (flNCC) expressed in Xenopus oocytes.

| Transporter | IC50 of this compound | Source |

|---|---|---|

| Wild-type flNCC | Calculated from dose-response curve | [11] |

| C576S mutant flNCC | Significantly increased affinity (lower IC50) |[11] |

Table 3: Physiological and Cellular Effects of this compound

| Parameter Measured | Condition | Result | Source |

|---|---|---|---|

| Mineralized Nodule Formation | Treatment with 10 μM this compound | Increased from 285.9 ± 16.3 to 470.2 ± 18.6 nodules/well | [7] |

| Daily Diuresis in Heart Failure Patients | This compound + Loop Diuretic | 2820 ± 900 mL | [12] |

| Weight Reduction in Heart Failure Patients | This compound + Loop Diuretic | -6 ± 2.3 kg | [12] |

| Diuretic Response in Heart Failure Patients | this compound + Loop Diuretic | 940 ± 149 mL / 40 mg Furosemide |[12] |

Signaling and Transport Pathway

The following diagram illustrates the cellular mechanism of this compound action on a distal convoluted tubule epithelial cell.

Caption: Cellular mechanism of this compound on the DCT.

Experimental Protocols

The quantitative data presented above are derived from specific experimental methodologies. Below are detailed protocols representative of those used to study the effects of this compound.

Protocol 1: Determination of IC50 via Ion Uptake Assay in Xenopus laevis Oocytes

This protocol is used to determine the inhibitory concentration (IC50) of this compound on the Na+-Cl- cotransporter (NCC).

-

NCC cDNA Preparation: The cDNA encoding the NCC (e.g., wild-type or mutant) is subcloned into an oocyte expression vector.

-

cRNA Synthesis: Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA using an appropriate RNA polymerase.

-

Oocyte Preparation and Injection:

-

Oocytes are surgically harvested from a female Xenopus laevis frog.

-

The follicular layer is removed by enzymatic digestion (e.g., with collagenase).

-

Healthy, stage V-VI oocytes are selected and injected with a known amount of NCC cRNA (e.g., 50 ng). Control oocytes are injected with water.

-

Oocytes are incubated for 3-5 days to allow for protein expression.

-

-

Ion Uptake Assay:

-

Oocytes are pre-incubated in a Cl--free uptake solution containing varying concentrations of this compound for 20-30 minutes.

-

The uptake is initiated by transferring the oocytes to an uptake solution containing radiolabeled 22Na+ and non-radiolabeled Na+ and Cl-.

-

After a defined period (e.g., 60 minutes), the uptake is stopped by washing the oocytes multiple times in an ice-cold, isotope-free solution.

-

-

Quantification and Data Analysis:

-

Individual oocytes are lysed, and the intracellular radioactivity is measured using a gamma counter.

-

The rate of 22Na+ uptake is calculated.

-

The percentage of inhibition is determined for each this compound concentration relative to the control (no drug).

-

The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NCC activity.[11]

-

Protocol 2: In Vitro Mineralization Assay

This protocol assesses the effect of this compound on the mineralization capacity of bone-forming cells, such as osteoblasts.

-

Cell Culture: Primary osteoblasts or a suitable cell line are cultured in growth medium until they reach confluence.

-

Induction of Mineralization: The growth medium is replaced with a mineralization medium, which is typically supplemented with ascorbic acid and β-glycerophosphate.

-

This compound Treatment: The cells are treated with a specific concentration of this compound (e.g., 10 μM) or a vehicle control. The medium is changed every 2-3 days for a period of 14-21 days.

-

Staining and Quantification:

-

After the treatment period, the cell layer is washed and fixed (e.g., with 4% paraformaldehyde).

-

The calcium deposits (mineralized nodules) are stained using Alizarin Red S solution.

-

The stained nodules are visualized and photographed under a microscope.

-

The number and/or area of the mineralized nodules are quantified using image analysis software.

-

-

Statistical Analysis: Statistical tests (e.g., t-test) are performed to determine if there is a significant difference in mineralization between the this compound-treated and control groups.[7]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing a diuretic's effect on its target transporter.

Caption: Workflow for determining diuretic IC50 on NCC.

Conclusion

This compound exerts its diuretic and antihypertensive effects through a well-defined mechanism: the potent inhibition of the Na+-Cl- cotransporter in the apical membrane of the distal convoluted tubule. This action leads to increased natriuresis and diuresis. Its unique efficacy in patients with compromised renal function underscores its important role in clinical practice. The quantitative data and experimental frameworks presented provide a comprehensive overview for researchers and professionals engaged in the study and development of diuretic therapies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. This compound [chemeurope.com]

- 5. Thiazide-like diuretic - Wikipedia [en.wikipedia.org]

- 6. Thiazide-Type Diuretics :: Drugs for Treating Hypertension [drugsforhypertension.webnode.page]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iris.uniroma1.it [iris.uniroma1.it]

An In-depth Technical Guide to the Interaction of Metolazone with the Sodium-Chloride Cotransporter (NCC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone (B1676511), a quinazoline-based diuretic, exerts its therapeutic effects in the management of hypertension and edema by targeting the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][2][3] This integral membrane protein, located in the apical membrane of the distal convoluted tubule (DCT) of the nephron, is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid.[4][5] By inhibiting NCC, this compound promotes natriuresis and diuresis, leading to a reduction in extracellular fluid volume and consequently, a decrease in blood pressure.[1][2] This guide provides a comprehensive technical overview of the molecular interactions between this compound and NCC, detailing the binding characteristics, structural basis of inhibition, and the experimental methodologies used to elucidate these mechanisms.

Molecular Mechanism of Action

This compound functions as a high-affinity inhibitor of the sodium-chloride cotransporter.[3] Its primary mechanism involves blocking the ion translocation pathway of NCC, thereby preventing the reabsorption of sodium and chloride ions from the renal tubules back into the bloodstream.[1][2] This inhibition leads to an increased excretion of these ions, along with water, resulting in a diuretic effect.[1]

Recent cryo-electron microscopy (cryo-EM) studies of the human NCC have provided significant insights into the structural basis of thiazide and thiazide-like diuretic binding.[6][7][8] These studies reveal that thiazides bind to a specific pocket within the transmembrane domain of NCC, overlapping with the chloride-binding site.[9] This binding stabilizes the transporter in an outward-open or inward-facing conformation, thereby inhibiting the conformational changes necessary for ion transport.[9]

Quantitative Analysis of this compound-NCC Interaction

The affinity of this compound for NCC has been quantified primarily through functional assays, most notably the radiolabeled sodium uptake assay in Xenopus laevis oocytes expressing the cotransporter.[10][11][12] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of this compound required to inhibit 50% of NCC activity.

| Species/Mutant | IC50 (µM) | Experimental System | Reference |

| Rat NCC (rNCC), wild-type | 0.49 ± 0.04 | Xenopus laevis oocytes | [10] |

| Flounder NCC (flNCC), wild-type | 18.2 ± 1.5 | Xenopus laevis oocytes | [10] |

| rNCC S575C mutant | 15.8 ± 1.3 | Xenopus laevis oocytes | [10] |

| flNCC C576S mutant | 1.2 ± 0.1 | Xenopus laevis oocytes | [11] |

This table summarizes the IC50 values of this compound for NCC from different species and specific mutants, as determined by 22Na+ uptake assays in Xenopus laevis oocytes.

Experimental Protocols

Functional Characterization of this compound Inhibition using 22Na+ Uptake Assay in Xenopus laevis Oocytes

This functional assay is a cornerstone for quantifying the inhibitory effect of compounds like this compound on NCC activity.[12]

1. Oocyte Preparation and cRNA Injection:

- Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[13]

- Stage V-VI oocytes are selected and injected with complementary RNA (cRNA) encoding the specific NCC construct (e.g., wild-type rat NCC).[14]

- Injected oocytes are incubated for 2-4 days to allow for protein expression.[14]

2. 22Na+ Uptake Assay:

- Groups of cRNA-injected and water-injected (control) oocytes are pre-incubated in a chloride-free medium.

- The uptake is initiated by transferring the oocytes to an uptake solution containing a defined concentration of NaCl and 22Na+ as a tracer. For inhibitor studies, varying concentrations of this compound are included in the uptake solution.[12]

- After a defined incubation period (typically 60 minutes), the uptake is stopped by washing the oocytes with ice-cold, isotope-free uptake solution.[12]

- Individual oocytes are lysed, and the intracellular 22Na+ is quantified using a scintillation counter.

3. Data Analysis:

- The thiazide-sensitive 22Na+ uptake is calculated by subtracting the uptake in the presence of a high concentration of this compound (or in chloride-free medium) from the total uptake.

- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound's interaction with NCC.

Experimental Workflow

Caption: Workflow for determining this compound's IC50 on NCC.

Structural Insights into this compound-NCC Interaction

While a specific cryo-EM structure of this compound in complex with NCC is not yet published, structures with other thiazide-like diuretics provide a strong model for its binding.[8] These studies reveal that the inhibitor binds in a pocket formed by several transmembrane helices.[9] Key residues in this pocket are crucial for the affinity of thiazides. For instance, studies comparing rat and flounder NCC have shown that a single amino acid difference (serine in rat vs. cysteine in flounder) in transmembrane domain 11 is responsible for the significantly higher affinity of this compound for the rat ortholog.[10] This highlights the specific molecular determinants of drug-transporter interaction.

Conclusion

This compound effectively controls hypertension and edema by directly inhibiting the sodium-chloride cotransporter in the distal convoluted tubule. The interaction is characterized by high affinity, and the molecular basis of this binding is beginning to be understood through structural biology. Functional assays, particularly 22Na+ uptake in Xenopus oocytes, remain the gold standard for quantifying the inhibitory potency of this compound and other NCC inhibitors. A deeper understanding of the precise molecular interactions will pave the way for the design of next-generation diuretics with improved efficacy and side-effect profiles.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of the human sodium-chloride cotransporter NCC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Metolazone's Interaction with the Na-Cl Cotransporter: A Technical Guide on Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity and kinetics of metolazone (B1676511) with its molecular target, the Na-Cl cotransporter (NCC), also known as SLC12A3. This compound is a quinazoline-based thiazide-like diuretic that exerts its antihypertensive and diuretic effects primarily through the inhibition of NCC in the distal convoluted tubule of the kidney.[1] Understanding the specifics of this molecular interaction is crucial for the development of novel diuretics and for optimizing existing therapeutic strategies.

This compound Binding Affinity for NCC

The binding affinity of this compound for the Na-Cl cotransporter has been quantified primarily through inhibition constant (IC50) values, which represent the concentration of the drug required to inhibit 50% of the transporter's activity. These values are typically determined using functional assays, such as the measurement of radioactive sodium (²²Na⁺) uptake in Xenopus laevis oocytes expressing the NCC protein.

Current literature provides robust data on the IC50 of this compound for different NCC orthologs and the impact of specific amino acid residues on this affinity. A key study highlights a significant difference in affinity between the rat NCC (rNCC) and the flounder NCC (flNCC), pinpointing a single amino acid in transmembrane domain 11 as a critical determinant.[2]

Quantitative Data Summary

| Target Protein | Mutation | This compound IC50 (µM) | Reference |

| Rat NCC (rNCC) | Wild-Type | 0.48 ± 0.04 | [2] |

| Flounder NCC (flNCC) | Wild-Type | 15.3 ± 1.2 | [2] |

| Flounder NCC (flNCC) | C576S | 0.52 ± 0.05 | [3] |

Table 1: this compound IC50 values for wild-type and mutant Na-Cl cotransporters. Data are presented as mean ± SE. The C576S mutation in the flounder NCC confers a rat-like high affinity for this compound, underscoring the importance of this specific residue in drug binding.[3]

This compound Binding Kinetics for NCC

As of the latest available scientific literature, specific kinetic parameters for the binding of this compound to the Na-Cl cotransporter, such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), have not been experimentally determined and published.

The determination of these kinetic constants would require specialized biophysical techniques, such as surface plasmon resonance (SPR) or radioligand binding kinetic assays. Such studies would provide deeper insights into the drug-target interaction, including the residence time of this compound on the NCC transporter, which can be a critical determinant of its duration of action in vivo. While the affinity (represented by IC50 or Ki) indicates the concentration required for binding, the kinetics (kₒₙ and kₒff) describe the speed at which the drug binds and unbinds from its target.[4][5]

Experimental Protocols

The following section details the methodology for determining the binding affinity of this compound for NCC, based on the protocols implicitly described in the cited literature for functional expression in Xenopus laevis oocytes and subsequent ion uptake assays.[2][6]

NCC Expression in Xenopus laevis Oocytes

This protocol describes the heterologous expression of the NCC protein in an oocyte system, a robust method for studying the function of membrane transporters.

Materials:

-

Xenopus laevis frogs

-

Collagenase solution

-

Modified Barth's Saline (MBS)

-

cRNA of the target NCC (e.g., rNCC, flNCC, or mutants)

-

NANOJECT II microinjector

-

Incubator at 18°C

Procedure:

-

Oocyte Harvesting: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs.

-

Defolliculation: The follicular layer is removed by incubation in a collagenase solution in a Ca²⁺-free medium, followed by mechanical agitation.

-

cRNA Preparation: Capped cRNA is synthesized in vitro from the linearized plasmid DNA containing the NCC sequence.

-

Microinjection: Stage V-VI oocytes are selected and injected with 50 nL of a solution containing the NCC cRNA using a NANOJECT II microinjector. Control oocytes are injected with a similar volume of sterile water.

-

Incubation: Injected oocytes are incubated for 3-4 days in MBS at 18°C to allow for the expression and membrane insertion of the NCC protein.

²²Na⁺ Uptake Inhibition Assay

This functional assay measures the activity of the expressed NCC protein by quantifying the uptake of radioactive sodium. The inhibitory effect of this compound is determined by measuring this uptake in the presence of varying concentrations of the drug.

Materials:

-

NCC-expressing and control (water-injected) oocytes

-

Uptake buffer (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

-

²²NaCl (radioactive sodium)

-

This compound stock solution and serial dilutions

-

Scintillation fluid and counter

Procedure:

-

Pre-incubation: Groups of 10-15 oocytes are pre-incubated for 30 minutes in a Cl⁻-free uptake buffer to deplete intracellular chloride and maximize NCC activity.

-

Uptake Initiation: The uptake is initiated by transferring the oocytes to the uptake buffer containing ²²NaCl and the desired concentration of this compound (ranging from 10⁻⁹ to 10⁻⁴ M).

-

Incubation: The oocytes are incubated in the uptake solution for a defined period (e.g., 60 minutes).

-

Uptake Termination and Washing: The uptake is stopped by removing the radioactive solution and washing the oocytes multiple times with ice-cold, isotope-free uptake buffer to remove extracellular ²²Na⁺.[6]

-

Lysis and Scintillation Counting: Individual oocytes are placed in scintillation vials and lysed with a detergent solution. Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The uptake values are corrected by subtracting the uptake measured in control oocytes. The percentage of inhibition for each this compound concentration is calculated relative to the uptake in the absence of the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal inhibition curve using non-linear regression analysis.[3]

Visualizations

Signaling Pathway for NCC Regulation

The activity of the Na-Cl cotransporter is primarily regulated by the WNK-SPAK/OSR1 signaling pathway. This cascade plays a crucial role in modulating sodium reabsorption in the kidney in response to various stimuli.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

Primary Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

An In-depth Technical Guide to the Cellular Pathways Affected by Metolazone Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a quinazoline-based thiazide-like diuretic widely employed in the management of hypertension and edema.[1][2] Its therapeutic efficacy stems from its targeted action on electrolyte transport mechanisms within the renal tubules. At the cellular level, this compound's primary effect is the inhibition of the Na+-Cl- cotransporter (NCC), which directly interferes with the WNK-SPAK/OSR1 signaling cascade, a central pathway for regulating renal salt reabsorption and blood pressure.[3][4] This guide provides a detailed examination of the molecular and cellular pathways modulated by this compound treatment. It includes a summary of quantitative data, detailed experimental protocols for assessing drug activity, and visual diagrams of the core signaling pathways and experimental workflows.

This compound exerts its diuretic and antihypertensive effects by directly inhibiting the Solute Carrier Family 12 Member 3 (SLC12A3), commonly known as the Na+-Cl- cotransporter or NCC.[5][6][7] This transporter is located in the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron.[4][8]

Under normal physiological conditions, NCC is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream.[5] By binding to and inhibiting NCC, this compound blocks this reabsorption process.[1][8] This leads to an increased excretion of sodium (natriuresis) and chloride ions in the urine.[1][4] The resulting osmotic effect promotes the excretion of water (diuresis), reducing extracellular fluid volume, plasma volume, and ultimately, blood pressure.[5][8] this compound's action is primarily at the cortical diluting site and, to a lesser degree, in the proximal convoluted tubule.[2][9]

Core Cellular Pathway: The WNK-SPAK/OSR1-NCC Axis

The activity of the NCC transporter is tightly regulated by a complex intracellular signaling cascade known as the WNK-SPAK/OSR1 pathway. This compound's inhibition of NCC functionally counteracts the downstream effects of this activating pathway.

2.1 Pathway Components and Regulation

-

With-No-Lysine (WNK) Kinases: This family of serine-threonine kinases (WNK1, WNK2, WNK3, WNK4) acts as a crucial sensor for intracellular chloride concentration and other signals.[10][11][12] WNK kinases are themselves regulated by a complex interplay of factors, including the E3 ubiquitin ligase complex formed by Cullin-3 (CUL3) and Kelch-like 3 (KLHL3), which targets WNKs for degradation.[12][13]

-

SPAK and OSR1 Kinases: WNKs phosphorylate and activate the downstream kinases STE20/SPS1-related proline/alanine-rich kinase (SPAK) and Oxidative Stress Response 1 (OSR1).[3][11][13][14]

-

NCC Phosphorylation: Activated SPAK/OSR1 directly phosphorylates multiple conserved threonine and serine residues on the N-terminal domain of NCC (e.g., Thr53, Thr58, and Ser71 in rodents).[5][8][11] This phosphorylation is the critical step that switches NCC into its active conformation, promoting its function and the reabsorption of Na+ and Cl-.[5][8]

By inhibiting the final transporter, this compound effectively negates the salt-retaining effects of WNK-SPAK/OSR1 pathway activation.

Secondary Cellular Effects: Pregnane (B1235032) X Receptor (PXR) Activation

Beyond its primary renal target, this compound has been identified as an activator of the human pregnane X receptor (PXR). PXR is a nuclear receptor that plays a critical role in sensing foreign substances (xenobiotics) and upregulating the expression of genes involved in drug metabolism and transport.

Studies have shown that this compound can activate PXR, leading to the induced expression of:

-

Cytochrome P450 3A4 (CYP3A4): A key enzyme responsible for the metabolism of a large number of drugs.

-

Multidrug-Resistance Protein 1 (MDR1): An efflux transporter that pumps various drugs out of cells.

This interaction suggests that this compound has the potential to influence the metabolism and clearance of other co-administered drugs, a crucial consideration in clinical pharmacology.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the efficacy and potency of this compound from clinical and preclinical studies.

Table 1: Comparative Potency of Thiazide-Class Diuretics This table ranks thiazides based on their inhibitory effect on the rat Na+-Cl- cotransporter (NCC), with a higher rank indicating greater potency.

| Rank | Diuretic Agent | Class |

| 1 | Polythiazide | Thiazide-type |

| 2 | This compound | Thiazide-like |

| 3 | Bendroflumethiazide | Thiazide-type |

| 4 | Trichlormethiazide | Thiazide-type |

| 5 | Chlorthalidone | Thiazide-like |

| Source: Based on studies of the rat NCC. |

Table 2: Clinical Efficacy of this compound in Advanced Heart Failure Data from patients with advanced heart failure and high-dose loop diuretic use.

| Parameter | Furosemide Monotherapy | Furosemide + this compound |

| Daily Diuresis (mL) | 2050 ± 1120 | 2820 ± 900 |

| Diuretic Response (mL / 40mg Furosemide) | 541 ± 314 | 940 ± 149 |

| Weight Reduction (kg) | -3 ± 1.5 | -6 ± 2.3 |

| Source: Clinical study on patients with advanced heart failure.[7] |

Table 3: In Vitro Effects of this compound This table shows data from preclinical experimental models.

| Experimental Model | Parameter Measured | Effect of this compound |

| Isolated operculum of Fundulus heteroclitus | Short Circuit Current Potential Difference | 20% reduction |

| Rat NCC expressed in Xenopus oocytes | Thiazide Sensitivity (after deglycosylation) | >100-fold increase |

| Sources: |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's effects on cellular pathways.

5.1 Protocol 1: Functional Analysis of NCC Inhibition in Xenopus laevis Oocytes

This method is a gold standard for assessing the function of ion transporters and the potency of their inhibitors. It involves expressing the transporter in oocytes and measuring the uptake of a radioactive substrate.

Methodology:

-

Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

-

cRNA Injection: Prepare complementary RNA (cRNA) encoding human SLC12A3 (NCC). Microinject approximately 50 nL of the cRNA solution (e.g., 50 ng) into the cytoplasm of each oocyte. For control, inject an equivalent volume of water.[10]

-

Protein Expression: Incubate the injected oocytes for 48-72 hours at 17-18°C in Kulori medium to allow for translation and trafficking of the NCC protein to the plasma membrane.[10]

-

Inhibitor Pre-incubation: Transfer groups of oocytes to a multi-well plate. Wash with a Na+-free uptake buffer. Pre-incubate the oocytes for 15-20 minutes in a buffer containing varying concentrations of this compound (or vehicle control).

-

Ion Flux Assay: Initiate the transport assay by adding an uptake buffer containing radioactive 22Na+ (e.g., 1-2 µCi/mL) and cold Na+ and Cl-. Allow uptake to proceed for a defined period (e.g., 30-60 minutes) where transport is linear.

-

Washing: Terminate the uptake by rapidly washing the oocytes multiple times (e.g., 4-5 times) in ice-cold, isotope-free buffer to remove external radioactivity.

-

Lysis and Scintillation Counting: Lyse individual oocytes in a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated 22Na+ using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the counts from water-injected oocytes from the NCC-injected oocytes. Plot the percent inhibition against the this compound concentration to determine the IC50 value.

References

- 1. Xenopus Oocytes Screening Protocol - Invenesis: Swiss Bioscience Company [invenesis.com]

- 2. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. SLC12A3 solute carrier family 12 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Potassium Effects on NCC Are Attenuated during Inhibition of Cullin E3–Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. N-Glycosylation at two sites critically alters thiazide binding and activity of the rat thiazide-sensitive Na(+):Cl(-) cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of Metolazone in Isolated Renal Tubules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metolazone (B1676511), a quinazoline-based thiazide-like diuretic, exerts its primary pharmacological effect by inhibiting sodium and chloride reabsorption in the distal convoluted tubule (DCT) of the nephron. This action is mediated through the blockade of the Na-Cl cotransporter (NCC), leading to increased natriuresis and diuresis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound at the level of the isolated renal tubule, synthesizing data from various experimental models to offer a detailed understanding of its mechanism of action. The guide includes quantitative data on the effects of this compound and related thiazide diuretics on ion transport, detailed experimental protocols for studying these effects, and visual representations of the key signaling pathways involved.

Mechanism of Action at the Tubular Level

This compound's principal target is the thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, which is located on the apical membrane of the DCT cells. By inhibiting NCC, this compound effectively blocks the reabsorption of approximately 5% of filtered sodium, leading to a cascade of effects that result in diuresis and a reduction in blood pressure.[1][2]

Direct Inhibition of the Na-Cl Cotransporter (NCC)

This compound binds to a high-affinity site on the NCC protein, competitively inhibiting the transport of sodium and chloride ions from the tubular fluid into the DCT cell.[3] This direct blockade is the cornerstone of its diuretic effect. The increased luminal concentration of NaCl leads to an osmotic retention of water within the tubule, resulting in increased urine output.

Electrophysiological Consequences

Studies on isolated amphibian distal tubules, a well-established model for mammalian DCT function, have demonstrated that inhibition of the apical Na-Cl cotransporter by thiazide diuretics leads to significant changes in the electrophysiological properties of the tubular cells. Specifically, hydrochlorothiazide (B1673439) has been shown to hyperpolarize the basolateral membrane and reduce intracellular chloride activity.[4] This hyperpolarization is a direct consequence of the reduced chloride entry into the cell.[4]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of this compound and other thiazide diuretics on ion transport and transporter affinity, as determined in various experimental systems.

Table 1: Effect of Thiazide Diuretics on Ion Transport in Isolated Tubules and Related Models

| Diuretic | Model System | Parameter Measured | Concentration | Effect | Citation |

| This compound | Fundulus heteroclitus operculum | Short Circuit Current & Potential Difference | 500 µM | ~20% reduction | [4] |

| Hydrochlorothiazide | Isolated perfused salamander distal tubule | Intracellular Cl- Activity | Not specified | Decrease from 17.0 to 12.6 mM | [4] |

| Hydrochlorothiazide | Isolated perfused salamander distal tubule | Basolateral Membrane Voltage | Not specified | Hyperpolarization by 16 mV | [4] |

| This compound | Isolated rabbit renal brush border membrane vesicles | Na+ gradient-dependent phosphate (B84403) transport | 0.01 - 1.0 mM | Dose-dependent inhibition (30-70%) |

Table 2: Binding Affinity and Inhibition Constants of this compound for the Na-Cl Cotransporter (NCC)

| Parameter | Value | Model System | Citation |

| Kd (high-affinity site) | 4.27 nM | Rat renal cortical membranes | [3] |

| IC50 (flounder NCC) | Not specified | Xenopus laevis oocytes expressing flNCC | |

| IC50 (C576S mutant flNCC) | Significantly increased affinity compared to wild-type | Xenopus laevis oocytes expressing mutant flNCC |

Signaling Pathways

The activity of the Na-Cl cotransporter (NCC) is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Thiazide diuretics do not directly interact with this pathway, but their inhibitory effect on NCC is influenced by the phosphorylation state of the transporter, which is controlled by these kinases.

Experimental Protocols

Isolation and Perfusion of Renal Tubules

This protocol is adapted from established methods for studying ion transport in isolated renal tubules.[5][6][7]

Objective: To isolate a single distal convoluted tubule from a mammalian kidney and perfuse it in vitro to study the effects of this compound on ion transport.

Materials:

-

Rabbit or mouse kidney

-

Collagenase (Type I)

-

Hanks' Balanced Salt Solution (HBSS)

-

Perfusion solution (similar to mammalian Ringer's solution)

-

Bath solution (similar to mammalian Ringer's solution)

-

This compound stock solution

-

Micropipettes (holding, perfusing, and collecting)

-

Micromanipulators

-

Inverted microscope with Nomarski optics

Procedure:

-

Tissue Preparation: Anesthetize the animal and perfuse the kidney in situ with cold HBSS containing collagenase. Remove the kidney and cut thin coronal slices.

-

Tubule Dissection: Under a dissecting microscope in a chilled dish containing HBSS, identify and manually dissect a single distal convoluted tubule of 1-2 mm in length.

-

Mounting and Perfusion: Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope. Mount the tubule between a holding and a perfusing pipette. The collecting end of the tubule is held by another holding pipette.

-

Experimental Setup: Perfuse the lumen of the tubule with the perfusion solution at a controlled rate. The tubule is bathed in the bath solution.

-

Data Collection: Collect the perfusate from the collecting pipette at timed intervals. Analyze the collected fluid and the initial perfusate for ion concentrations (Na+, Cl-, K+) using methods like ion chromatography or flame photometry.

-

Drug Application: After a baseline collection period, add this compound to the luminal perfusion solution at desired concentrations. Collect samples during the drug application period to determine its effect on ion transport.

Electrophysiological Measurements

To assess the effects of this compound on the membrane potential of DCT cells, intracellular microelectrode or patch-clamp techniques can be employed on the isolated perfused tubule preparation.[4]

Procedure (Intracellular Microelectrode):

-

Prepare the isolated perfused tubule as described in section 4.1.

-

Advance a high-resistance microelectrode filled with KCl into a DCT cell to measure the basolateral membrane potential.

-

Record a stable baseline potential.

-

Introduce this compound into the luminal perfusate and record the change in membrane potential.

Conclusion

The study of this compound's pharmacodynamics in isolated renal tubules provides crucial insights into its mechanism of action at a cellular level. By directly inhibiting the Na-Cl cotransporter in the distal convoluted tubule, this compound effectively reduces sodium and chloride reabsorption, leading to its diuretic and antihypertensive effects. The quantitative data and experimental protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate the intricate interactions of this compound and other thiazide-like diuretics with their tubular targets. A deeper understanding of these mechanisms will facilitate the development of more targeted and effective diuretic therapies.

References

- 1. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular actions of thiazide diuretics in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. ijcap.in [ijcap.in]

- 7. sysrevpharm.org [sysrevpharm.org]

Investigating the Off-Target Effects of Metolazone In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone (B1676511), a quinazoline-based diuretic, is clinically established for its efficacy in managing hypertension and edema. Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis. However, a growing body of in vitro evidence reveals that this compound exerts several off-target effects that are independent of its diuretic properties. These unintended molecular interactions are critical for a comprehensive understanding of its pharmacological profile, including potential drug-drug interactions and unforeseen therapeutic or adverse effects. This technical guide provides an in-depth overview of the key in vitro off-target effects of this compound, detailing the experimental methodologies used for their investigation and presenting the available quantitative data.

Data Presentation: Summary of In Vitro Off-Target Effects

The following table summarizes the key in vitro off-target effects of this compound, providing quantitative data where available.

| Off-Target Effect | In Vitro Model | Key Findings | Quantitative Data |

| Pregnane (B1235032) X Receptor (PXR) Activation | Human hepatocytes, various cell lines (e.g., HepG2, HEK293T) | This compound activates the human pregnane X receptor (hPXR), a key regulator of drug metabolism enzymes and transporters.[1][2] This leads to the downstream induction of Cytochrome P450 3A4 (CYP3A4) and Multidrug-Resistance Protein 1 (MDR1).[1][2] | CYP3A4 mRNA Induction: Data on specific fold-induction by this compound is not consistently reported. However, studies with reference inducers in human hepatocytes show induction ranging from 2-fold to over 30-fold.[3][4] MDR1 mRNA Induction: Similar to CYP3A4, specific fold-induction values for this compound are not readily available. Reference inducers like rifampin have shown to induce MDR1 mRNA by approximately 3-fold in Fa2N-4 human hepatocyte cell lines.[5][6] |

| Carbonic Anhydrase (CA) Inhibition | Recombinant human CA isoforms | This compound is a potent inhibitor of several carbonic anhydrase isoforms, particularly CA VII, CA XII, and CA XIII.[7] It is a weak inhibitor of isoforms I and III.[1] | Ki Values: - CA VII: 2.1 nM - CA XII: 5.4 nM - CA XIII: 15 nM |

| Glyoxalase I (GLO1) Inhibition | Recombinant GLO1, proximal renal tubule-like HK-2 cells, vascular endothelial cell-like EA.hy926 cells | This compound inhibits the activity of Glyoxalase I, an enzyme critical for the detoxification of methylglyoxal (B44143) (MGO), a cytotoxic byproduct of glycolysis.[1][2] Inhibition can lead to the accumulation of MGO and advanced glycation endproducts (AGEs). | Inhibition: 97% at 100 µM.[1][2] IC50/Ki: Specific IC50 or Ki values for this compound are not yet consistently reported in the literature. |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound-mediated activation of the Pregnane X Receptor (PXR) signaling pathway.

Caption: Inhibition of Carbonic Anhydrase isoforms by this compound.

Caption: this compound-induced inhibition of Glyoxalase I and its downstream consequences.

Experimental Workflow Diagrams

Caption: Workflow for a PXR activation luciferase reporter gene assay.

Caption: General workflow for an in vitro carbonic anhydrase inhibition assay.

Caption: Workflow for an in vitro Glyoxalase I inhibition assay.

Experimental Protocols

Pregnane X Receptor (PXR) Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate PXR, leading to the transcription of a reporter gene (luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4.

Materials:

-

Cell Line: Human hepatoma cell line (e.g., HepG2) or human embryonic kidney cells (HEK293T).

-

Plasmids:

-

An expression vector for human PXR (hPXR).

-

A luciferase reporter vector containing a PXR-responsive element (e.g., from the CYP3A4 promoter).

-

A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound stock solution (in DMSO).

-

Positive control (e.g., Rifampicin).

-

Luciferase assay reagent.

-

Lysis buffer.

-

-

Equipment:

-

Multi-well cell culture plates (e.g., 96-well).

-

Luminometer.

-

Standard cell culture equipment (incubator, biosafety cabinet).

-

Protocol:

-

Cell Seeding: Seed the chosen cell line into a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the hPXR expression vector, the CYP3A4-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a positive control (Rifampicin), and a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the firefly luciferase activity using a luminometer. Subsequently, measure the Renilla luciferase activity for normalization.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

-

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the inhibition of CA esterase activity.

Materials:

-

Enzyme: Purified human carbonic anhydrase isoforms (e.g., CA VII, CA XII, CA XIII).

-

Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA).

-

Inhibitor: this compound stock solution (in DMSO).

-

Positive Control: A known CA inhibitor (e.g., Acetazolamide).

-

Buffer: Tris-HCl buffer (pH 7.4).

-

Equipment:

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Protocol:

-

Reaction Setup: In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the this compound solution at various concentrations. Include wells for a positive control and a vehicle control (DMSO).

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for a set duration. The formation of the yellow product, p-nitrophenol, is monitored.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.

-

Glyoxalase I (GLO1) Inhibition Assay

This spectrophotometric assay measures the activity of GLO1 by monitoring the formation of S-D-lactoylglutathione.

Materials:

-

Enzyme: Recombinant human Glyoxalase I.

-

Substrates:

-

Methylglyoxal (MGO).

-

Reduced glutathione (GSH).

-

-

Inhibitor: this compound stock solution (in DMSO).

-

Buffer: Sodium phosphate (B84403) buffer (pH 6.6).

-

Equipment:

-

UV-transparent 96-well plate or quartz cuvettes.

-

Spectrophotometer capable of measuring absorbance at 240 nm.

-

Protocol:

-

Substrate Preparation: Prepare a reaction mixture containing sodium phosphate buffer, GSH, and MGO. This mixture allows for the spontaneous formation of the hemithioacetal substrate for GLO1.

-

Reaction Setup: In a UV-transparent plate or cuvettes, add the GLO1 enzyme and this compound at various concentrations. Include a control with no inhibitor.

-

Reaction Initiation: Start the reaction by adding the pre-incubated substrate mixture.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione.

-

Data Analysis:

-

Determine the initial rate of the reaction for each concentration of this compound.

-

Calculate the percentage of inhibition relative to the uninhibited control.

-

Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

The in vitro off-target effects of this compound, including the activation of the PXR signaling pathway, inhibition of specific carbonic anhydrase isoforms, and inhibition of Glyoxalase I, highlight the complex pharmacological profile of this widely used diuretic. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these and other potential off-target interactions. A thorough understanding of these effects is paramount for optimizing therapeutic strategies, predicting potential drug-drug interactions, and ensuring patient safety. Further research is warranted to fully elucidate the clinical relevance of these in vitro findings.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and Azosemide, Clinically Utilized Diuretics, Exhibit Inhibitory Activity for Glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of immortalized human hepatocytes to predict the magnitude of clinical drug-drug interactions caused by CYP3A4 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. Induction of drug metabolism enzymes and MDR1 using a novel human hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazide-like diuretic drug this compound activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Metolazone on Ion Transport in Renal Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolazone (B1676511), a quinazoline-based diuretic, exerts its primary effects on the renal tubules, profoundly influencing ion and water reabsorption. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates ion transport in renal epithelial cells, with a particular focus on its interaction with the Na-Cl cotransporter (NCC). This document details the intricate signaling pathways governing NCC activity, presents quantitative data on this compound's effects, and offers comprehensive experimental protocols for the investigation of these processes. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of renal physiology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

This compound's principal mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[1][2][3] By binding to and blocking the activity of NCC, this compound prevents the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream.[1] This inhibition leads to an increase in the luminal concentration of these ions, which osmotically retains water within the tubule, resulting in diuresis.[1]

The binding of this compound to NCC is a high-affinity interaction.[4] This targeted action in the DCT is a key determinant of its diuretic and antihypertensive effects.

The WNK-SPAK/OSR1 Signaling Pathway: Regulating NCC Activity

The activity of the Na-Cl cotransporter is not static; it is dynamically regulated by a complex signaling cascade involving a family of "With-No-Lysine" (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[5][6][7][8][9][10][11] This pathway plays a crucial role in modulating sodium reabsorption in response to various physiological stimuli, and it is a key player in the mechanism of action of thiazide-like diuretics such as this compound.

WNK kinases, particularly WNK1 and WNK4, act as sensors of intracellular chloride concentration and other signals.[6] Under conditions that promote sodium reabsorption, WNK kinases phosphorylate and activate SPAK and OSR1.[10] Activated SPAK/OSR1, in turn, directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC.[12][13] This phosphorylation is a critical step for the activation and trafficking of NCC to the apical membrane, thereby increasing its transport capacity.[5][7]

This compound, by inhibiting NCC, leads to an increase in intracellular chloride in DCT cells, which can influence the activity of the WNK-SPAK/OSR1 pathway, creating a complex feedback loop.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the effects of this compound on NCC and renal ion transport.

Table 1: this compound's Affinity and Inhibitory Concentration for NCC

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 4.27 nM | Rat renal cortex | [4] |

| IC₅₀ | ~1 µM | Rat NCC in Xenopus oocytes | [14] |

| IC₅₀ | ~10 µM | Flounder NCC in Xenopus oocytes | [14] |

Table 2: Effects of this compound on Ion Transport and Related Parameters

| Parameter | Effect | Concentration/Dose | System | Reference |

| Short-Circuit Current | ~20% reduction | 500 µM | Isolated operculum of Fundulus heteroclitus | [15] |

| Renal Clearance | 173 ± 20 ml/min | 10 mg/h infusion | Healthy volunteers | [15] |

| Renal Clearance (with Probenecid) | 33 ± 7 ml/min | 10 mg/h infusion + 1 g IV Probenecid | Healthy volunteers | [15] |

| Mineralized Nodule Formation | Increase from 285.9 to 470.2 nodules/well | 10 µM | In vitro cell culture | [16] |

| Urine Output (in combination with Furosemide) | 21 ± 1 mL/d | 4 mg/kg this compound + 4 mg/kg Furosemide | Rats | [17] |

| Urinary Sodium (in combination with Furosemide) | 326 ± 108 µmol/L | 4 mg/kg this compound + 4 mg/kg Furosemide | Rats | [17] |

Table 3: Regulation of NCC Phosphorylation

| Phosphorylation Site | Regulated by | Effect | Reference |

| Threonine 53 (T53) | Angiotensin II, Low Salt Diet | Increased Phosphorylation | [13] |

| Threonine 58 (T58) | Low Salt Diet, Low K⁺ Diet | Increased Phosphorylation | [12] |

| Serine 71 (S71) | Low Salt Diet, Low K⁺ Diet | Increased Phosphorylation | [12] |

| Serine 124 (S124) | Vasopressin, Aldosterone | Increased Phosphorylation | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on renal epithelial cell ion transport.

Protocol for 22Na+ Uptake Assay in DCT Cells

This protocol is designed to measure the activity of the Na-Cl cotransporter (NCC) by quantifying the uptake of radioactive sodium (22Na+) in cultured distal convoluted tubule (DCT) cells.

Materials:

-

Cultured DCT cells (e.g., mDCT15 cell line) grown on permeable supports

-

Culture medium

-

This compound stock solution (in DMSO)

-

Vehicle (DMSO)

-

22Na+ isotope

-

Uptake Buffer: 140 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES/Tris pH 7.4

-

Inhibitor Cocktail: 1 mM amiloride, 0.1 mM bumetanide, 0.1 mM benzamil, 1 mM ouabain

-

Wash Buffer (ice-cold): Isotonic, non-radioactive buffer

-

Lysis Buffer

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Culture: Grow DCT cells to confluence on permeable supports to ensure a polarized monolayer.

-

Pre-incubation: Thirty minutes prior to the uptake experiment, replace the culture medium with fresh medium containing either the desired concentration of this compound or vehicle (DMSO).

-

Uptake Initiation: Prepare the 22Na+ uptake buffer containing 1 µCi/ml of 22Na+ and the inhibitor cocktail to block other sodium transport pathways. Add this buffer to the apical side of the cell monolayers, with or without this compound.

-

Incubation: Incubate the cells at 37°C for 20 minutes.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells multiple times with ice-cold wash buffer.

-

Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.

-

Radioactivity Measurement: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the amount of 22Na+ radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Thiazide-sensitive uptake is calculated as the difference in 22Na+ uptake between the vehicle-treated and this compound-treated groups.[13]

Protocol for Western Blotting of Phosphorylated NCC

This protocol details the procedure for detecting the phosphorylation status of NCC in renal tissue or cultured cells.

Materials:

-

Kidney tissue or cultured DCT cells

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total NCC, anti-phospho-NCC (e.g., anti-pT53, anti-pT58, anti-pS71)

-